molecular formula C15H15N5O2S B2407814 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894058-85-6

2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2407814
CAS RN: 894058-85-6
M. Wt: 329.38
InChI Key: WHIUGYJELHBESM-UHFFFAOYSA-N
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Description

“2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a complex organic compound. It contains a triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . These types of compounds are often synthesized for their potential antiviral and antimicrobial activities .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain a triazolo[4,3-b]pyridazine core, with an ethoxyphenyl group at the 6-position, and a thioacetamide group at the 2-position .

Scientific Research Applications

Antiviral Activity

  • Compounds related to 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have shown potential antiviral activity. Specifically, certain triazolopyridazine derivatives have demonstrated promising effects against hepatitis-A virus (HAV) in cell culture, indicating potential for therapeutic applications in viral infections (Shamroukh & Ali, 2008).

Anticancer Properties

  • Modifications of triazolopyridazine derivatives, akin to this compound, have been explored for their anticancer effects. Some of these compounds have shown potent antiproliferative activities against various human cancer cell lines, suggesting their potential as anticancer agents (Wang et al., 2015).

Inhibition of Cell Proliferation

  • Research has indicated that certain [1,2,4]triazolo[4,3-b]pyridazine derivatives can inhibit the proliferation of both endothelial and tumor cells. This suggests a possible role in therapies targeting abnormal cell growth (Ilić et al., 2011).

Structure Analysis and Molecular Interaction

  • Studies involving compounds similar to this compound have focused on their molecular structure and interactions. These investigations provide insights into the physical and chemical properties of these compounds, contributing to the understanding of their potential therapeutic roles (Sallam et al., 2021).

Development of Novel Heterocyclic Compounds

  • The synthesis of novel [1,2,4]triazolopyridine derivatives, structurally related to this compound, has been explored for various biological properties. These endeavors contribute to expanding the repertoire of heterocyclic compounds with potential pharmacological applications (Karpina et al., 2019).

Future Directions

The future directions for research on “2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” could involve further exploration of its potential antiviral and antimicrobial activities . Additionally, more research could be done to investigate its physical and chemical properties, safety and hazards, and potential uses in medicine.

properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-2-22-11-5-3-10(4-6-11)12-7-8-14-17-18-15(20(14)19-12)23-9-13(16)21/h3-8H,2,9H2,1H3,(H2,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIUGYJELHBESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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